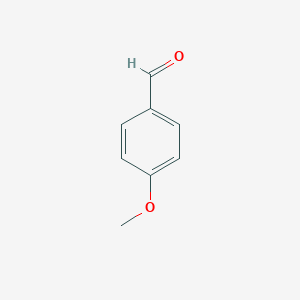

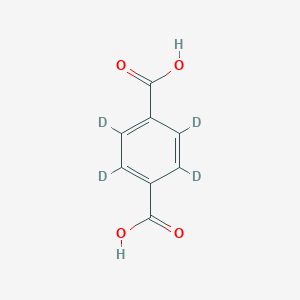

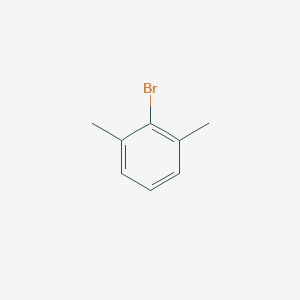

![molecular formula C7H6N2S B044365 Thieno[3,2-b]pyridin-6-amine CAS No. 115063-92-8](/img/structure/B44365.png)

Thieno[3,2-b]pyridin-6-amine

Descripción general

Descripción

Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that has attracted interest due to its diverse chemical and physical properties. It serves as a core structure for the synthesis of various derivatives with significant biological and chemical applications.

Synthesis Analysis

Thieno[3,2-b]pyridine derivatives are synthesized through several methods, including the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding thieno[3,2-b]pyridine with a significant overall yield. This compound undergoes further reactions to produce various derivatives with different substituents (Klemm & Louris, 1984). Another notable method involves microwave-assisted synthesis, which has been applied to produce 2-amino derivatives of thieno[2,3-b]pyridin-2-amine in fair to good yields (Ankati & Biehl, 2010).

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridin-6-amine and its derivatives has been extensively studied through spectral data. These compounds demonstrate aromatic character and possess a variety of substituents that influence their chemical behavior and reactivity (Klemm, Johnson, & White, 1970).

Chemical Reactions and Properties

Thieno[3,2-b]pyridin-6-amine undergoes electrophilic substitution, lithiation, and conversion into derivatives with halo, formyl, acetyl, and hydroxymethyl substituents. These reactions showcase its versatility in synthetic chemistry (Klemm & Louris, 1984).

Aplicaciones Científicas De Investigación

“Thieno[3,2-b]pyridin-6-amine” is a type of heterocyclic compound that is part of the broader class of thienopyridines . Thienopyridines are known for their wide range of pharmacological activities, which can include:

-

Antiviral Activity : Some thienopyridines have been found to have antiviral properties . The methods of application and results would vary depending on the virus and the specific thienopyridine derivative.

-

Anti-Inflammatory Activity : Thienopyridines can also exhibit anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .

-

Antimicrobial Activity : Thienopyridines can have antimicrobial properties, potentially making them useful in the treatment of various bacterial infections .

-

Antidiabetic Activity : Some thienopyridines have been studied for their potential use in treating diabetes .

-

Antihypertensive Activity : Thienopyridines may also have antihypertensive effects, which could make them useful in managing high blood pressure .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

thieno[3,2-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPHVTQYZYJBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602983 | |

| Record name | Thieno[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridin-6-amine | |

CAS RN |

115063-92-8 | |

| Record name | Thieno[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

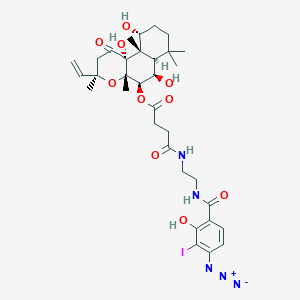

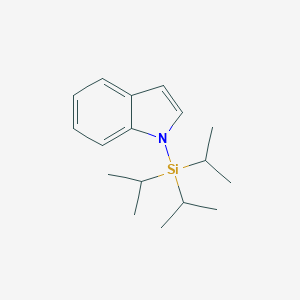

![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)

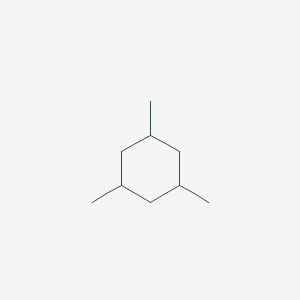

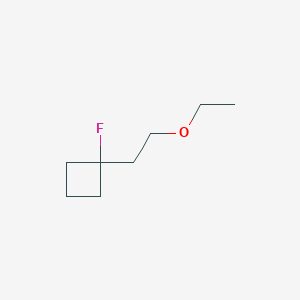

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)

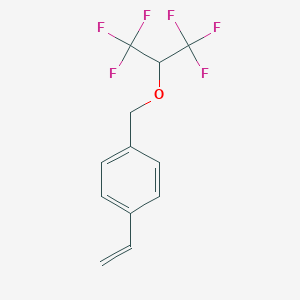

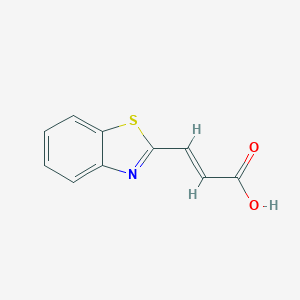

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)